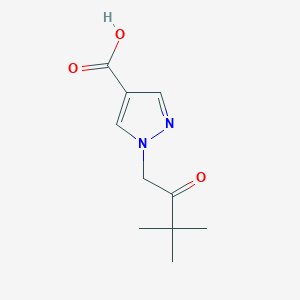
1-(3,3-dimethyl-2-oxobutyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-(3,3-Dimethyl-2-oxobutyl)-1H-pyrazole-4-carboxylic acid, also known as DMOPC, is a versatile organic compound with a wide variety of applications in the scientific research field. It is a white, crystalline solid with a melting point of 120-125°C and a molecular weight of 206.27 g/mol. DMOPC is a derivative of pyrazole and is used as an intermediate in the synthesis of organic compounds. It is also used as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as an inhibitor in enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
1-(3,3-dimethyl-2-oxobutyl)-1H-pyrazole-4-carboxylic acid is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an inhibitor in enzymatic reactions. It is also used as a chiral ligand in asymmetric synthesis and as a substrate for the study of enzymes. This compound has been used in the synthesis of a variety of organic compounds, including amino acids, peptides, and proteins. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the production of polymers.
Wirkmechanismus
1-(3,3-dimethyl-2-oxobutyl)-1H-pyrazole-4-carboxylic acid acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. This inhibition can be either reversible or irreversible, depending on the enzyme and the concentration of this compound. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of a covalent bond between the enzyme and the this compound molecule.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several enzymes, including chymotrypsin, trypsin, and urease. It has also been shown to inhibit the growth of several bacteria, including Escherichia coli and Staphylococcus aureus. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(3,3-dimethyl-2-oxobutyl)-1H-pyrazole-4-carboxylic acid in laboratory experiments has several advantages. It is a relatively stable compound and is easily synthesized from readily available reagents. It is also relatively non-toxic and has a low melting point, making it easy to handle and store. However, it is important to note that this compound can be toxic in high concentrations and should be handled with caution.
Zukünftige Richtungen
There are numerous potential future applications of 1-(3,3-dimethyl-2-oxobutyl)-1H-pyrazole-4-carboxylic acid. It could be used as a chiral ligand in asymmetric synthesis, as a reagent in organic synthesis, and as a catalyst in organic reactions. It could also be used as an inhibitor in enzymatic reactions and in the production of pharmaceuticals and polymers. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential toxicity.
Eigenschaften
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)8(13)6-12-5-7(4-11-12)9(14)15/h4-5H,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHKFHIZDCIKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1488896.png)
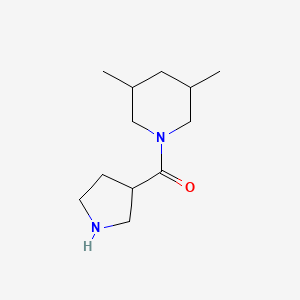
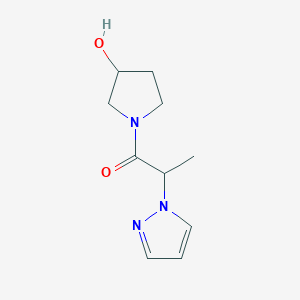
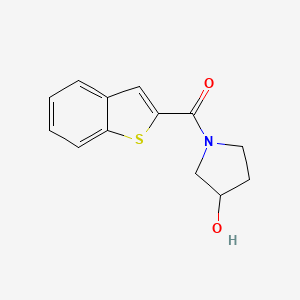
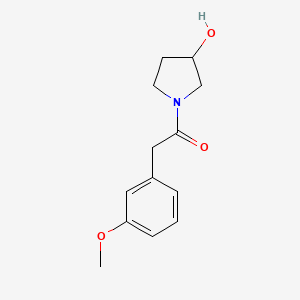
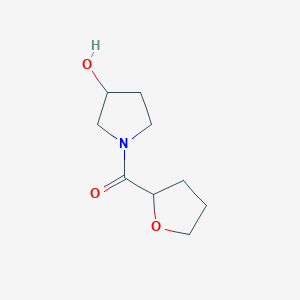
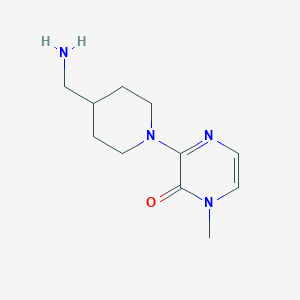
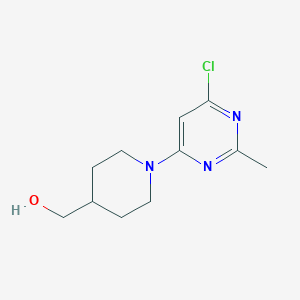

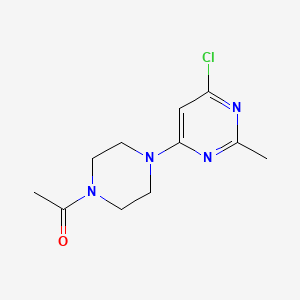
![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1488916.png)
![1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488917.png)
![2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1488918.png)
![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488919.png)
